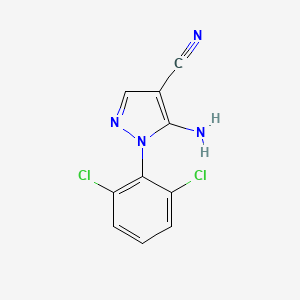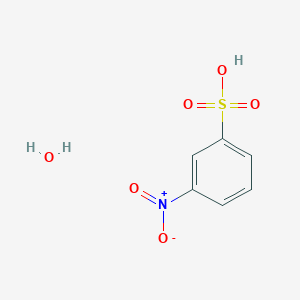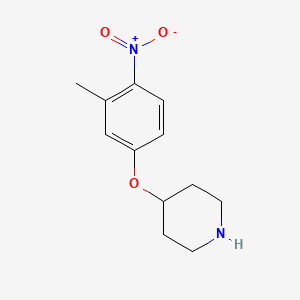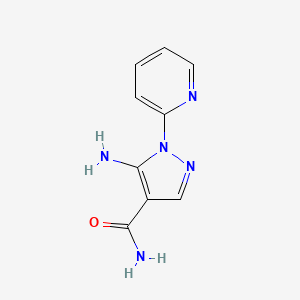
5-Amino-1-(2-pyridinyl)-1h-pyrazole-4-carboxamide
Vue d'ensemble
Description
“5-Amino-1-(2-pyridinyl)-1h-pyrazole-4-carboxamide” is a chemical compound . It is also known as "5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile" .
Synthesis Analysis
The synthesis of similar compounds, such as 3-pyridyl-substituted 5-amino-1,2,4-triazoles, has been studied. The effect of the molar ratio between reagents, temperature, and synthesis duration on the yield was analyzed. The reaction of aminoguanidine hydrochloride with pyridinecarboxylic acids under acid catalysis conditions was used .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of aminoguanidine hydrochloride with pyridinecarboxylic acids under acid catalysis conditions was used to synthesize 3-pyridyl-substituted 5-amino-1,2,4-triazoles .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Recent studies underscore the importance of heterocyclic compounds in medicinal chemistry, given their wide range of therapeutic properties. The synthesis of such compounds often involves the use of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide as a precursor or intermediate. For instance, the development of pyranopyrimidine scaffolds, known for their bioavailability and broad synthetic applications, is one area where this compound has been pivotal. Researchers have employed various hybrid catalysts, including organocatalysts and nanocatalysts, to facilitate the synthesis of these complex molecules, aiming to enhance their medicinal potential (Parmar, Vala, & Patel, 2023).
AMPK Activation and Independent Effects
The compound's influence extends to the study of AMPK (AMP-activated protein kinase) activation, where it has been used to investigate the enzyme's role in metabolism and cancer pathogenesis. AICAr, a derivative of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, has been a focal point in understanding AMPK's physiological and pathological mechanisms. This exploration has uncovered that many effects attributed to AMPK activation by AICAr are, in fact, AMPK-independent, necessitating a nuanced interpretation of study results (Visnjic et al., 2021).
Antitumor Activity
The exploration of imidazole derivatives, including those related to 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, has revealed promising antitumor activities. Studies have identified several active compounds that have progressed to preclinical testing stages, demonstrating the potential of these structures in the search for new antitumor drugs and compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Therapeutic Applications of Pyrazolines
The therapeutic applications of pyrazoline derivatives, synthesized using 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide as a core structure, span a wide range. These compounds exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. Their versatility in binding to various biological targets has fueled extensive research and patent literature, underscoring their potential as multifaceted pharmacological agents (Shaaban, Mayhoub, & Farag, 2012).
Kinase Inhibition
Pyrazolo[3,4-b]pyridine derivatives, closely related to the core structure of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, have been extensively patented as kinase inhibitors. Their ability to bind to the hinge region of kinases, a crucial interaction for inhibitory activity, highlights their significance in developing treatments for diseases mediated by kinase dysregulation. This body of work underscores the adaptability of the compound's scaffold in targeting a wide array of kinase-related pathologies (Wenglowsky, 2013).
Mécanisme D'action
Target of Action
It is known that pyrimidine and pyrazole derivatives, which this compound is a part of, have been studied for their anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Mode of Action
It is known that pyrimidine and pyrazole derivatives can interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the biological receptors, potentially affecting the function of cancer cells .
Biochemical Pathways
It is known that pyrimidine and pyrazole derivatives can affect various biological procedures, including those involved in cancer pathogenesis .
Result of Action
It is known that pyrimidine and pyrazole derivatives have shown potential anticancer activity in various studies .
Propriétés
IUPAC Name |
5-amino-1-pyridin-2-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-6(9(11)15)5-13-14(8)7-3-1-2-4-12-7/h1-5H,10H2,(H2,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFNFPICSGDCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232119 | |
| Record name | 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2-pyridinyl)-1h-pyrazole-4-carboxamide | |
CAS RN |
792953-15-2 | |
| Record name | 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=792953-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





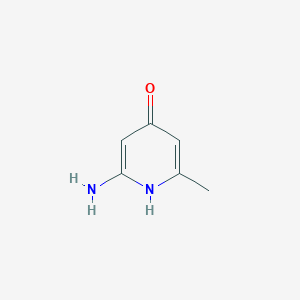

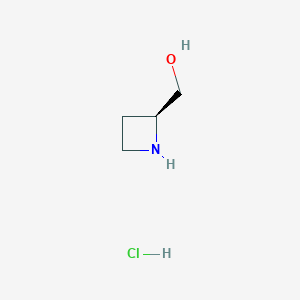
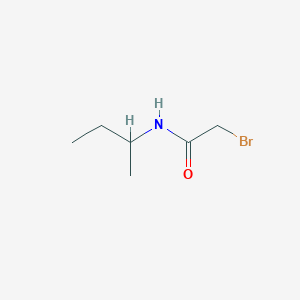
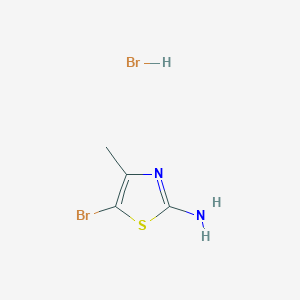
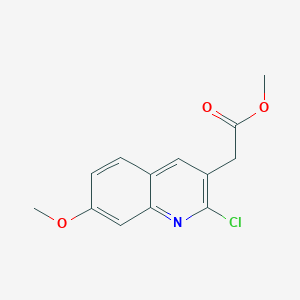
![4-[(4-Iodophenyl)carbonyl]morpholine](/img/structure/B3155141.png)
![Methyl [3-(2-oxopropyl)phenyl]acetate](/img/structure/B3155149.png)
